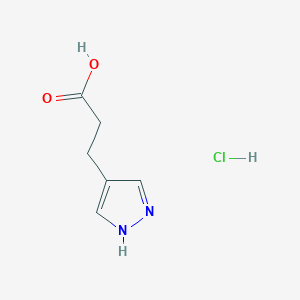

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride

Overview

Description

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of pyrazole with a suitable propanoic acid derivative. One common method involves the use of 3-(1H-pyrazol-4-yl)propanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The pyrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Scientific Research Applications

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula . It is a pyrazole derivative, featuring a five-membered aromatic heterocycle that contains two nitrogen atoms. This compound is utilized as a building block in the synthesis of complex heterocyclic compounds and serves as a precursor in the preparation of various pyrazole derivatives, making it valuable in medicinal chemistry.

Scientific Research Applications

This compound has applications across chemistry, biology, medicine, and industry. Its ability to interact with biological targets makes it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

Chemistry

In chemistry, this compound is a building block for synthesizing complex heterocyclic compounds. It is a precursor in creating various pyrazole derivatives, useful in medicinal chemistry.

Biology and Medicine

The compound is studied in biology and medicine for its potential to interact with biological targets. Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent, examining its effects on biological pathways and potential therapeutic benefits.

Industry

In industry, this compound contributes to developing new materials and chemical processes. Its properties make it suitable for synthesizing specialty chemicals and advanced materials.

Biological Activities

This compound has diverse biological activities, and its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and affecting biological pathways. It may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacteria. In vitro tests showed that compounds related to this structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 32 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

Antifungal Activity

The compound exhibits antifungal activity against strains such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM.

Neuroprotective Effects

Compounds with structural motifs similar to this compound may have neuroprotective properties. Derivatives of pyrazole have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Anti-Tuberculosis Activity

Studies have explored the anti-tuberculosis potential of pyrazole derivatives, including those related to this compound. These compounds have shown bactericidal activity against Mycobacterium tuberculosis, particularly against multidrug-resistant strains.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy: Investigations into the antimicrobial efficacy of pyrazole derivatives have revealed that specific structural modifications significantly enhance their activity against resistant bacterial strains.

- Neuroprotective Research: Research has highlighted the neuroprotective effects of similar compounds in cellular models of oxidative stress, suggesting potential applications in therapies for neurodegenerative diseases.

- Anti-Tuberculosis Screening: Compounds derived from pyrazole were screened for anti-tuberculosis activity, with results showing inhibition of bacterial growth in vitro, indicating potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

- 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride

- 3-(1-methylpiperidin-3-yl)propanoic acid hydrochloride

Uniqueness: 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The chemical formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through interactions with specific molecular targets. The pyrazole ring can serve as a scaffold for binding to enzymes or receptors, potentially acting as either an inhibitor or an activator depending on the target .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that compounds related to this structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 32 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs may exhibit neuroprotective properties. For example, derivatives of pyrazole have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Anti-Tuberculosis Activity

Recent studies have explored the anti-tuberculosis potential of pyrazole derivatives, including those related to this compound. These compounds have shown bactericidal activity against Mycobacterium tuberculosis, particularly against multidrug-resistant strains .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial efficacy of pyrazole derivatives revealed that specific modifications in the structure significantly enhanced their activity against resistant bacterial strains .

- Neuroprotective Research : A study highlighted the neuroprotective effects of similar compounds in cellular models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.

- Anti-Tuberculosis Screening : Compounds derived from pyrazole were screened for anti-tuberculosis activity, showing promising results in inhibiting bacterial growth in vitro and indicating potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride?

- Answer : Use a combination of NMR spectroscopy (1H/13C) to confirm the pyrazole ring substitution pattern and propanoic acid backbone. Infrared spectroscopy (IR) can identify carboxylic acid O–H and C=O stretching vibrations (~2500–3300 cm⁻¹ and ~1700 cm⁻¹, respectively). For crystalline samples, single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves bond lengths, angles, and hydrogen-bonding networks. TGA/DSC analysis evaluates thermal stability and hydrate/solvate formation .

Q. How can researchers optimize the synthesis of this compound?

- Answer : Synthesize via alkylation of pyrazole derivatives followed by hydrolysis (e.g., reacting 4-bromo-1H-pyrazole with acrylonitrile under Pd catalysis, then hydrolyzing nitrile to carboxylic acid). Use protecting groups (e.g., tert-butyl esters) to prevent side reactions during HCl salt formation. Monitor reaction progress via LC-MS and adjust pH during salt crystallization to improve yield (>80% purity) .

Q. What purification strategies are effective for isolating this compound?

- Answer : Employ recrystallization from ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials. For impurities with similar polarity, use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Ion-exchange chromatography can separate hydrochloride salts from free acids .

Advanced Research Questions

Q. How can tautomerism in the pyrazole ring of this compound affect its reactivity or biological activity?

- Answer : The pyrazole ring exhibits 1H/2H tautomerism , which alters electron density at the N-1 and N-2 positions. Characterize tautomeric ratios using variable-temperature NMR (VT-NMR) in DMSO-d6 or D2O. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict dominant tautomers and guide functionalization strategies to stabilize desired forms .

Q. What analytical approaches are suitable for identifying metabolites or degradation products of this compound?

- Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect metabolites in biological matrices. For forced degradation studies, expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions. Compare fragmentation patterns with reference standards (e.g., propanoic acid derivatives ).

Q. How can co-crystallization studies enhance understanding of this compound’s stability or interactions?

- Answer : Co-crystallize with pharmaceutical coformers (e.g., nicotinamide) to improve solubility or stability. Analyze hydrogen-bonding motifs via X-ray diffraction (SHELXL refinement ). Pair with molecular dynamics simulations to predict lattice energy and polymorph transitions .

Q. What mechanistic insights exist for reactions involving the carboxylic acid group in this compound?

- Answer : The carboxylic acid participates in nucleophilic acyl substitution (e.g., amide coupling via EDC/HOBt). Kinetic studies (UV-Vis monitoring at 260 nm) reveal pH-dependent reaction rates. Computational modeling (DFT) identifies transition states for esterification or decarboxylation pathways .

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOYHNNJZQBMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-08-8 | |

| Record name | 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.